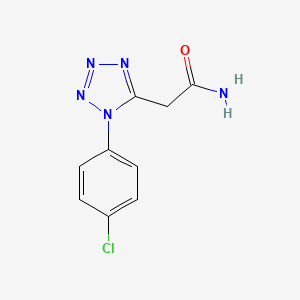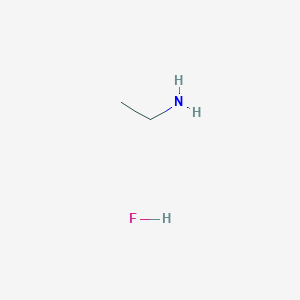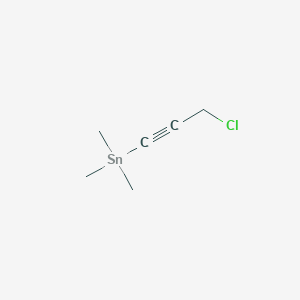
Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate is a chemical compound known for its stability and unique properties. It is a derivative of 4-hydroxy-2,2,6,6-tetramethylpiperidine, which is commonly used in various industrial and research applications due to its ability to act as a stable free radical.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate typically involves the esterification of 4-hydroxy-2,2,6,6-tetramethylpiperidine with octyl carboxylate. The reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a stable free radical in various chemical reactions and as a catalyst in oxidation processes.
Biology: It has been studied for its potential antioxidant properties and its ability to scavenge reactive oxygen species.
Medicine: Research has explored its potential therapeutic effects in conditions related to oxidative stress.
Industry: It is used as a stabilizer in plastics and as a polymerization inhibitor.
Mechanism of Action
The compound exerts its effects primarily through its ability to act as a stable free radical. It can scavenge reactive oxygen species, thereby reducing oxidative stress. The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the stabilization of free radicals.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in similar applications.
2,2,6,6-tetramethylpiperidine: Another related compound with similar stability and reactivity.
Uniqueness
Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate is unique due to its octyl ester group, which enhances its solubility and stability in various solvents. This makes it particularly useful in industrial applications where stability and solubility are crucial.
Properties
CAS No. |
65402-63-3 |
|---|---|
Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H35NO3/c1-6-7-8-9-10-11-12-22-15(20)18(21)13-16(2,3)19-17(4,5)14-18/h19,21H,6-14H2,1-5H3 |
InChI Key |
KMHXNLVSEZJIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1(CC(NC(C1)(C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)







![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)


